An In-depth Technical Guide to the Chemical Structure and Properties of Lenalidomide
An In-depth Technical Guide to the Chemical Structure and Properties of Lenalidomide
Disclaimer: The initial request specified "Lenalidomide-F." Extensive searches of chemical and pharmaceutical databases indicate that "Lenalidomide-F" is not a standard recognized chemical entity. This guide will therefore focus on the well-documented and clinically significant parent compound, Lenalidomide (B1683929) .
Introduction
Lenalidomide is a potent, orally administered immunomodulatory drug (IMiD) with significant antineoplastic, anti-angiogenic, and anti-inflammatory properties.[1] It is a second-generation analogue of thalidomide (B1683933), engineered to enhance therapeutic efficacy and reduce adverse effects.[2] Clinically, Lenalidomide is a cornerstone in the treatment of multiple myeloma (MM) and other hematological malignancies, including myelodysplastic syndromes (MDS) with a 5q deletion.[2] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies for its characterization, intended for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Lenalidomide, chemically known as 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione, is a derivative of thalidomide featuring an additional amino group on the phthaloyl ring.[3][4] This modification is crucial for its altered biological activity. The molecule possesses a chiral center and is administered as a racemic mixture of its S(-) and R(+) enantiomers.[2]
Table 1: Physicochemical Properties of Lenalidomide
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 3-(4-amino-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione | [4] |
| Synonyms | CC-5013, Revlimid | [2][4] |
| CAS Number | 191732-72-6 | [2] |
| Molecular Formula | C₁₃H₁₃N₃O₃ | [2] |
| Molecular Weight | 259.26 g/mol | [2] |
| Appearance | White to off-white or pale-yellow solid powder | [4] |
| Melting Point | 265-268 °C | |
| Solubility | Soluble in DMSO (≥50 mg/mL), methanol, and low pH solutions. Sparingly soluble in water (approx. 0.4-0.5 mg/mL). | [2] |
| SMILES | O=C1NC(=O)C(N2C(=O)C3=C(C=CC=C3N)C2)CC1 | |
Mechanism of Action: A Molecular Glue Degrader
Lenalidomide's primary mechanism of action is as a "molecular glue." It binds to the substrate receptor protein Cereblon (CRBN), a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN^). This complex also includes Cullin 4A (CUL4A), DNA Damage-Binding Protein 1 (DDB1), and Regulator of Cullins 1 (ROC1).
The binding of Lenalidomide to CRBN allosterically modifies the substrate-binding surface of the E3 ligase. This induced conformational change leads to the specific recognition and recruitment of "neosubstrates" that are not normally targeted by the ligase. In the context of multiple myeloma, the key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
Once recruited, IKZF1 and IKZF3 are polyubiquitinated by the CRL4^CRBN^ complex. This ubiquitination marks them for proteasomal degradation. The subsequent degradation of these transcription factors, which are essential for the survival and proliferation of myeloma cells, leads to downstream anti-myeloma effects, including cell cycle arrest and apoptosis. This mechanism also underlies the immunomodulatory effects of the drug, as the degradation of IKZF1/3 in T-cells leads to increased production of Interleukin-2 (IL-2).
Pharmacological Data
The anti-proliferative activity of Lenalidomide varies across different multiple myeloma cell lines (HMCLs). This heterogeneity can be influenced by factors such as CRBN expression levels and the specific genetic background of the cells.
Table 2: Anti-Proliferative Activity (IC₅₀) of Lenalidomide in Human Myeloma Cell Lines (HMCLs)
| Cell Line | IC₅₀ (µM) | Comments | Reference |
|---|---|---|---|
| KMS-11 | 3.9 | - | [5] |
| RPMI-8226 | 2.0 | - | [5] |
| ALMC-1 | 2.6 | Responsive to Lenalidomide | [6] |
| U266 | 0.592 | Responsive to Lenalidomide | [6] |
| DP-6 | > 50 | Non-responsive to Lenalidomide | [6] |
| JIM-3 | > 10 | Resistant to Lenalidomide | [7] |
| XG-7 | > 10 | Resistant to Lenalidomide | [7] |
| JJN3 | > 10 | Resistant to Lenalidomide |[7] |
Note: IC₅₀ values can vary based on experimental conditions, such as drug exposure time and assay method.
Key Experimental Protocols
Characterizing the activity of Lenalidomide involves specific biochemical and cell-based assays. Below are detailed methodologies for two fundamental experiments.
This assay quantifies the binding affinity of a compound to the CRBN-DDB1 complex by measuring the displacement of a fluorescently labeled probe.
Principle: A fluorescently labeled thalidomide analogue (probe) binds to the CRBN/DDB1 complex. When bound, the large size of the complex slows the probe's rotation, resulting in a high fluorescence polarization (FP) signal. In the presence of a competitive inhibitor like Lenalidomide, the probe is displaced, rotates more freely in solution, and produces a low FP signal.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 2 mM DTT).
-
CRBN/DDB1 Complex: Dilute purified recombinant human CRBN/DDB1 complex to the desired final concentration (e.g., 15 ng/µL) in Assay Buffer.[8] Keep on ice.
-
Fluorescent Probe: Dilute a stock solution of a fluorescently labeled thalidomide (e.g., Cy5-Thalidomide) to the final working concentration (e.g., 50 nM) in Assay Buffer.[8]
-
Test Compound (Lenalidomide): Prepare a serial dilution of Lenalidomide in Assay Buffer containing a small percentage of DMSO (e.g., 10%).
-
-
Assay Plate Setup (384-well, black, low-volume):
-
Add Assay Buffer to "Blank" and "Negative Control" wells.
-
Add diluted CRBN/DDB1 complex to "Positive Control" and "Test Compound" wells.
-
Add serially diluted Lenalidomide to the "Test Compound" wells.
-
Add vehicle (Assay Buffer with DMSO) to "Blank," "Positive Control," and "Negative Control" wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the test compound to bind to CRBN.
-
Reaction Initiation: Add the diluted fluorescent probe to all wells except the "Blank."
-
Final Incubation: Incubate the plate for 1.5 to 2 hours at room temperature, protected from light, with gentle shaking.
-
Data Acquisition: Read the fluorescence polarization on a microplate reader equipped with appropriate filters for the fluorophore (e.g., Excitation: 630-640 nm, Emission: 672-692 nm for Cy5).[8]
-
Data Analysis: Calculate the percentage of inhibition for each Lenalidomide concentration relative to the "Positive" and "Negative" controls. Plot the data and fit to a dose-response curve to determine the IC₅₀ value.
This assay reconstitutes the ubiquitination cascade in a test tube to confirm that Lenalidomide induces the CRL4^CRBN^-mediated ubiquitination of a neosubstrate.
Principle: All components of the ubiquitination machinery (E1, E2, E3 ligase, Ubiquitin, ATP) are combined with the substrate of interest (e.g., IKZF1). The reaction is initiated and allowed to proceed. The formation of higher molecular weight species of the substrate, corresponding to polyubiquitinated forms, is detected by Western blot.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer (10X): Prepare a buffer such as 500 mM HEPES, pH 8.0, 500 mM NaCl, 100 mM MgCl₂, 20 mM DTT.
-
E1 Activating Enzyme: Dilute to a working concentration (e.g., 100 nM final).
-
E2 Conjugating Enzyme: Use an appropriate E2 for CRLs (e.g., UBE2D2/3). Dilute to a working concentration (e.g., 2.5 µM final).
-
E3 Ligase: Use purified CRL4^CRBN^ complex.
-
Substrate: Use purified recombinant IKZF1 or IKZF3.
-
Ubiquitin: Dilute to a working concentration (e.g., 100 µM final).
-
ATP Solution: Prepare a 100 mM solution of Mg-ATP.
-
-
Reaction Setup (in a microcentrifuge tube, on ice):
-
Combine the following in order: dH₂O, 10X Reaction Buffer, Ubiquitin, Substrate (IKZF1), E1, E2, and the CRL4^CRBN^ E3 ligase complex.
-
Add Lenalidomide (or DMSO as a vehicle control) to the respective tubes.
-
-
Reaction Initiation: Add the Mg-ATP solution to a final concentration of 5-10 mM to start the reaction.[9]
-
Incubation: Incubate the reaction mixture at 37°C for 30-90 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer (e.g., 2X Laemmli buffer) and boiling for 5 minutes.
-
Detection and Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody specific to the substrate (anti-IKZF1).
-
A "smear" or ladder of bands appearing at higher molecular weights than the unmodified substrate in the Lenalidomide-treated lane (but not the DMSO control) indicates successful polyubiquitination.
-
Chemical Synthesis Overview
The synthesis of Lenalidomide is a multi-step process. A common and efficient route involves the cyclization of a substituted benzoate (B1203000) with 3-aminopiperidine-2,6-dione (B110489), followed by the reduction of a nitro group.
Key Steps:
-
Bromination: Methyl 2-methyl-3-nitrobenzoate is brominated using a brominating agent like N-bromosuccinimide (NBS) to form methyl 2-(bromomethyl)-3-nitrobenzoate.
-
Cyclization/Condensation: The resulting bromo-intermediate is reacted with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base (e.g., triethylamine (B128534) or sodium carbonate). This step forms the isoindolinone ring, yielding the nitro-intermediate: 3-(4-nitro-1-oxo-1,3-dihydro-2H-isoindol-2-yl)piperidine-2,6-dione.[3][4][10]
-
Reduction: The nitro group of the intermediate is reduced to an amino group. This is typically achieved via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in a suitable solvent system, yielding the final product, Lenalidomide.[3][4]
Conclusion
Lenalidomide represents a landmark in targeted cancer therapy, operating through a novel mechanism of action as a molecular glue to induce the degradation of specific oncoproteins. Its chemical structure, optimized from the thalidomide scaffold, confers potent and selective activity against hematological malignancies. A thorough understanding of its physicochemical properties, pharmacological mechanism, and the experimental methods used for its evaluation is critical for the ongoing research and development of next-generation protein degraders and immunomodulatory agents.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Preparation method of lenalidomide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN106957299B - Preparation method of lenalidomide - Google Patents [patents.google.com]
- 5. AT-101 Enhances the Antitumor Activity of Lenalidomide in Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. In vitro Di-ubiquitin Formation Assay and E3 Cooperation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2016024286A2 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]
